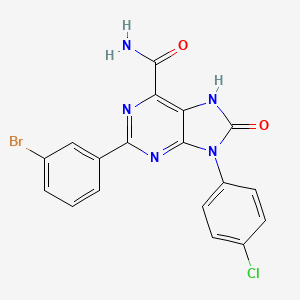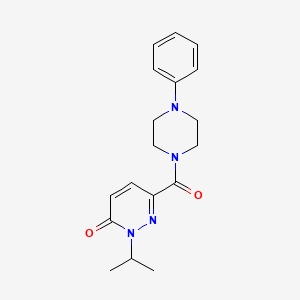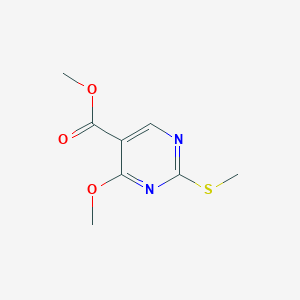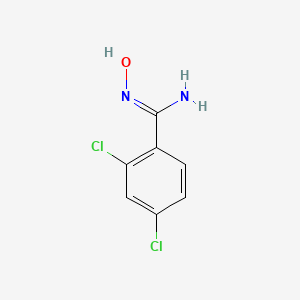![molecular formula C17H22N2O2S B2936388 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252312-26-7](/img/structure/B2936388.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as CM-157, is a novel small molecule compound that has been extensively studied for its potential therapeutic benefits. CM-157 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is not fully understood, but it is believed to work by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of energy metabolism and is involved in the regulation of glucose and lipid metabolism. By activating the AMPK pathway, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide may improve glucose and lipid metabolism and reduce inflammation, leading to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and improving mitochondrial function. In animal models, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve insulin sensitivity, reduce body weight, and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide for lab experiments is its relatively low toxicity and high stability. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to be well-tolerated in animal models, making it a promising candidate for further research. However, one of the main limitations of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One area of research could be in the development of new therapies for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Another area of research could be in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have neuroprotective effects in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide and to develop more effective methods of administering the compound.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylthiol with 1-cyanocycloheptanone, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the main areas of research has been in the treatment of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-14-8-4-5-9-15(14)22-12-16(20)19-17(13-18)10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGCINXWGDQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)




![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)
![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)
![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)